molecular formula C15H22N2O5S B6714501 Methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate

Methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate

Cat. No.: B6714501
M. Wt: 342.4 g/mol
InChI Key: WVBWPBFJDPCBSV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, followed by sulfonylation and subsequent coupling with an aniline derivative. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,6-dimethylmorpholin-4-yl)acetate
  • Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate

Uniqueness

Methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate is unique due to the presence of both the sulfonyl and morpholine groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylanilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-11-9-17(10-12(2)22-11)23(19,20)14-6-4-13(5-7-14)16-8-15(18)21-3/h4-7,11-12,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBWPBFJDPCBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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